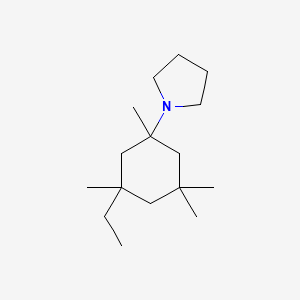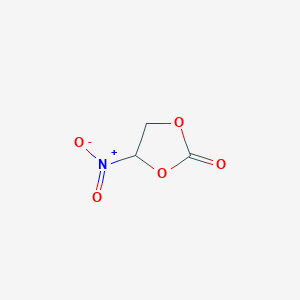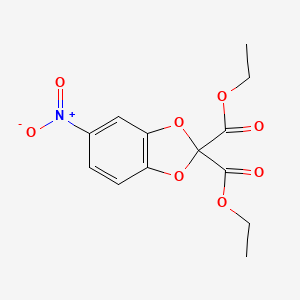![molecular formula C30H37N3O B14214386 N'-Benzyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-ethylurea CAS No. 821008-07-5](/img/structure/B14214386.png)
N'-Benzyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-ethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-Benzyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-ethylurea is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom. This compound is known for its potential pharmacological applications, particularly as a ligand for the human CCR5 chemokine receptor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-Benzyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-ethylurea typically involves the reaction of piperidine derivatives with benzyl and ethyl isocyanates. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are usually carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
N’-Benzyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-ethylurea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N’-Benzyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-ethylurea has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential as a selective ligand for the CCR5 chemokine receptor, which is involved in immune response regulation.
Industry: It may be used in the synthesis of other piperidine derivatives with industrial applications.
Wirkmechanismus
The mechanism of action of N’-Benzyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-ethylurea involves its interaction with the CCR5 chemokine receptor. This receptor is a G protein-coupled receptor that plays a role in the immune system by mediating the effects of chemokines. The compound acts as a ligand, binding to the receptor and modulating its activity, which can influence immune responses and potentially provide therapeutic benefits .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-alkyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-2-phenylacetamides
- N-alkyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N’-benzylureas
Uniqueness
N’-Benzyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-ethylurea is unique due to its specific structure, which includes both benzyl and ethyl groups attached to the urea moiety. This structural feature may contribute to its selectivity and potency as a ligand for the CCR5 receptor, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
821008-07-5 |
|---|---|
Molekularformel |
C30H37N3O |
Molekulargewicht |
455.6 g/mol |
IUPAC-Name |
3-benzyl-1-[1-(3,3-diphenylpropyl)piperidin-4-yl]-1-ethylurea |
InChI |
InChI=1S/C30H37N3O/c1-2-33(30(34)31-24-25-12-6-3-7-13-25)28-18-21-32(22-19-28)23-20-29(26-14-8-4-9-15-26)27-16-10-5-11-17-27/h3-17,28-29H,2,18-24H2,1H3,(H,31,34) |
InChI-Schlüssel |
SIVKXCGNYRNTBX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1CCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(Cyclohexylmethoxy)phenyl]thiourea](/img/structure/B14214304.png)


![[(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methyl butanoate](/img/structure/B14214354.png)
![2-[(Trifluoromethyl)sulfanyl]butan-1-ol](/img/structure/B14214355.png)



![Bicyclo[4.2.0]oct-7-en-2-one, 8-(butylseleno)-7-phenyl-](/img/structure/B14214363.png)

![7-(Furan-3-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14214380.png)

![2-Methyl-5,11-dihydroindolo[3,2-c]quinolin-6-one](/img/structure/B14214388.png)
![N-{1-[(2-Iodo-1,3-thiazol-5-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}nitramide](/img/structure/B14214394.png)
